molecular formula C₉H₈D₈Br₂N₅O₄P B1146026 TH-302-d8 CAS No. 918632-75-4

TH-302-d8

Cat. No.: B1146026
CAS No.: 918632-75-4
M. Wt: 457.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TH-302-d8 is the isotope-labeled analog of TH-302, a hypoxia-activated prodrug. TH-302 is designed to target hypoxic regions within tumors, which are often resistant to conventional chemotherapy and radiation treatments. The compound is activated under low oxygen conditions, releasing a cytotoxic agent that can effectively kill cancer cells in these hypoxic zones .

Preparation Methods

Synthetic Routes and Reaction Conditions

TH-302-d8 is synthesized by incorporating deuterium atoms into the TH-302 molecule. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TH-302-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The active cytotoxic agent, bromo-isophosphoramide mustard.

    Substitution: Various substituted derivatives of the bromo-isophosphoramide mustard.

    Oxidation: The original this compound molecule.

Scientific Research Applications

TH-302-d8 has several scientific research applications, including:

Mechanism of Action

TH-302-d8 is activated under hypoxic conditions by cellular reductases, which reduce the nitroimidazole moiety to a radical anion. This radical anion undergoes fragmentation to release the active cytotoxic agent, bromo-isophosphoramide mustard. The cytotoxic agent then alkylates DNA, leading to DNA cross-linking and cell death. The molecular targets include DNA and various cellular reductases involved in the activation process .

Comparison with Similar Compounds

TH-302-d8 is compared with other hypoxia-activated prodrugs, such as:

    Tirapazamine: Another hypoxia-activated prodrug that releases a cytotoxic agent under low oxygen conditions.

    PR-104: A hypoxia-activated prodrug that releases a nitrogen mustard cytotoxic agent.

    Banoxantrone (AQ4N): A hypoxia-activated prodrug that releases a cytotoxic anthraquinone derivative.

Conclusion

This compound is a promising hypoxia-activated prodrug with significant potential in cancer therapy and hypoxia research. Its unique activation mechanism and cytotoxic agent make it a valuable tool for targeting hypoxic regions within tumors and studying the effects of hypoxia on cancer progression and treatment resistance.

Properties

CAS No.

918632-75-4

Molecular Formula

C₉H₈D₈Br₂N₅O₄P

Molecular Weight

457.09

Synonyms

N,N’-Bis(2-bromoethyl)phosphorodiamidic Acid-d8 (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.